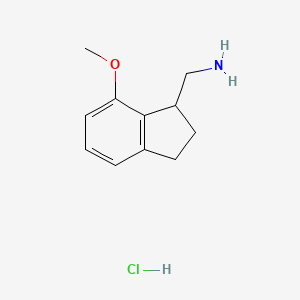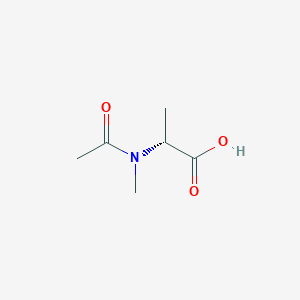
N,6-dimethyl-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,6-dimethyl-2,3-dihydro-1H-inden-1-amine: is an organic compound with the molecular formula C11H15N . It is a derivative of indane, characterized by the presence of two methyl groups at the 6th position and an amine group at the 1st position of the indane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,6-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with indane as the starting material.
Methylation: The indane undergoes methylation at the 6th position using methyl iodide and a strong base such as sodium hydride.
Amination: The resulting 6-methylindane is then subjected to amination at the 1st position using ammonia or an amine source under high pressure and temperature conditions
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,6-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indane derivatives
Applications De Recherche Scientifique
Chemistry: N,6-dimethyl-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. It is used in the development of bioactive molecules and pharmaceuticals .
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. It may exhibit pharmacological activities such as anti-inflammatory and analgesic effects .
Industry: In the industrial sector, this compound is utilized in the production of dyes, polymers, and other specialty chemicals. It acts as a catalyst or a stabilizer in various chemical processes .
Mécanisme D'action
The mechanism of action of N,6-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Comparaison Avec Des Composés Similaires
- 2,6-dimethylindan-1-amine
- 1,6-dimethylindane
- 2,3-dihydro-1H-inden-1-amine
Comparison: N,6-dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both methyl groups and an amine group at specific positions on the indane ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the amine group enhances its reactivity in nucleophilic substitution reactions, while the methyl groups influence its steric and electronic properties .
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
N,6-dimethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15N/c1-8-3-4-9-5-6-11(12-2)10(9)7-8/h3-4,7,11-12H,5-6H2,1-2H3 |
Clé InChI |
AGZXGACAPPOYJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCC2NC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)


![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)

![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)


![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)

![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)
